N-Desmethyl Telmisartan

Beschreibung

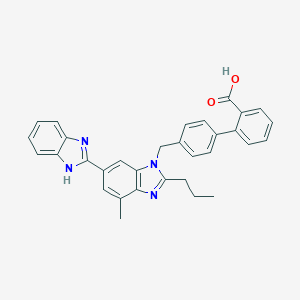

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBXIPRPTFMJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579024 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-81-5 | |

| Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Formation Mechanisms of N Desmethyl Telmisartan

The synthesis and formation of N-Desmethyl Telmisartan (B1682998) are intrinsically linked to the manufacturing process of Telmisartan itself. Understanding these pathways is critical for controlling impurity profiles in the final active pharmaceutical ingredient (API).

Desmethylation as a Chemical Transformation in Benzimidazole (B57391) Systems

The core structure of Telmisartan features a benzimidazole moiety. Desmethylation, the removal of a methyl group, is a known chemical transformation within benzimidazole systems. While specific literature detailing the desmethylation of Telmisartan to form N-Desmethyl Telmisartan is not abundant, the reverse reaction, N-methylation, is a key step in some synthetic routes to Telmisartan. The formation of this compound can occur if the starting materials for the synthesis of the dibenzimidazole intermediate of Telmisartan contain traces of unmethylated precursors, such as benzene-1,2-diamine instead of N-methyl-benzene-1,2-diamine. acs.org This highlights the importance of raw material purity in preventing the formation of this impurity.

Origin as a By-product in Telmisartan Chemical Synthesis

This compound is primarily formed as a by-product during the synthesis of Telmisartan. Its presence is often an indicator of specific synthetic pathways and conditions.

The European Pharmacopoeia lists several impurities related to Telmisartan, with this compound being a notable one. nih.govingentaconnect.com The presence and quantity of such impurities can provide insights into the synthetic route employed by a manufacturer. For instance, a process that involves the condensation of 2-n-propyl-4-methyl-6-(1'-methyl-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester can lead to the formation of this compound if the starting benzimidazole is not fully methylated. acs.orggoogle.com The identification and characterization of these impurities are crucial for quality control and regulatory compliance. nih.gov

The conditions under which Telmisartan is synthesized can significantly influence the formation of this compound and other impurities. Factors such as the choice of solvents, reagents, and reaction temperatures play a critical role. For example, the use of certain solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the penultimate stage of some synthetic routes can be problematic and lead to the formation of by-products. acs.org Similarly, the deprotection of the tert-butyl group using strong acids like trifluoroacetic acid can also generate several impurities. acs.org The development of robust purification methods is therefore essential to control the levels of these impurities in the final API. acs.org An improved, cost-effective, and impurity-free process for large-scale production of Telmisartan has been described, which addresses these issues by avoiding harsh reagents and conditions that favor impurity formation. scispace.com

Formation of Related N-Nitroso Derivatives

A significant area of concern in recent years has been the formation of N-nitroso compounds in pharmaceuticals, including sartans like Telmisartan. This compound can be a precursor to the formation of N-Nitroso this compound.

N-nitroso compounds are formed by the reaction of secondary or tertiary amines with a nitrosating agent, often under acidic conditions. chemicea.comnih.govacs.org this compound, being a secondary amine, is susceptible to this reaction. The nitrosating agents can be introduced through contaminated raw materials, solvents, or even as degradation products. americanpharmaceuticalreview.com For instance, the use of sodium nitrite (B80452) to quench residual azides in certain synthetic routes for sartans has been identified as a potential source of nitrosamine (B1359907) formation. nih.govacs.org

Nitrosamine impurities, such as N-Nitroso this compound, are a significant concern due to their classification as probable human carcinogens. americanpharmaceuticalreview.comeurofins.no Regulatory agencies worldwide have set strict limits for these impurities in pharmaceutical products. nih.govacs.org The detection of nitrosamines at very low levels is crucial, necessitating the development of highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The toxicological risk of these impurities requires a thorough assessment to ensure patient safety. americanpharmaceuticalreview.comresearchgate.net

Advanced Analytical Methodologies for N Desmethyl Telmisartan Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating N-Desmethyl Telmisartan (B1682998) from Telmisartan and other related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a sensitive, specific, and accurate stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining process-related and degradation impurities in Telmisartan drug substances. chemmethod.com One such method was developed to separate Telmisartan from eleven potential impurities, including N-Desmethyl Telmisartan. chemmethod.com The method was validated according to the International Conference on Harmonisation (ICH) guidelines. chemmethod.com

Forced degradation studies were conducted under various stress conditions (acid, base, oxidative, photolytic, thermal, and humidity) to demonstrate the method's stability-indicating capability. chemmethod.com The successful separation of the degradation products from the main analyte peak without interference confirms the specificity of the method.

Several HPLC methods have been established, each with specific parameters tailored for optimal separation and detection.

Table 1: Examples of HPLC Method Parameters for Telmisartan and Impurity Analysis

| Parameter | Method 1 chemmethod.com | Method 2 researchgate.net | Method 3 wjpsonline.com |

|---|---|---|---|

| Stationary Phase | Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) | Reverse Phase C18 | Ascentis C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid and acetonitrile (B52724) | Acetonitrile: Phosphate (B84403) potassium buffer (pH 3): Methanol (B129727) (40:20:40 v/v) | 0.01N KH₂PO₄ and Acetonitrile (8:2 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | 0.5 mL/min |

| Detection (UV) | 230 nm | 295 nm | 296 nm |

| LOD/LOQ | LOD: 0.01-0.02 (% w/w); LOQ: 0.03-0.05 (% w/w) for impurities | Not Specified | Linearity Range: 25-150% of target concentration |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC technology, which utilizes sub-2-µm particle columns, offers significant advantages over traditional HPLC for the analysis of Telmisartan and its impurities. These benefits include substantially reduced run times, narrower peaks leading to better resolution, and decreased solvent consumption. waters.comlcms.cz

A compendial USP method for Telmisartan tablets was successfully transferred from HPLC to UPLC, demonstrating the technique's applicability and improved efficiency. waters.comlcms.cz The transfer resulted in a 75% reduction in analysis time and an 86% decrease in mobile phase usage per injection. waters.comlcms.cz The UPLC method also proved to be robust and suitable for long-term use in quality control laboratories, with consistent performance over 3000 injections. waters.comlcms.cz

Table 2: Comparison of HPLC and Transferred UPLC Method Parameters for Telmisartan Analysis waters.comlcms.cz

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| System | Alliance HPLC | ACQUITY UPLC |

| Column | Waters HSS T3 (4.6 x 50 mm, 5 µm) | ACQUITY UPLC HSS T3 (2.1 x 30 mm, 1.8 µm) |

| Mobile Phase | 70:30 methanol:buffer* | 70:30 methanol:buffer* |

| Flow Rate | 0.7 mL/min | 0.41 mL/min |

| Injection Volume | 5.0 µL | 0.6 µL |

| Run Time | 6.0 minutes | 1.5 minutes |

| Detection (UV) | 298 nm | 298 nm |

*Buffer: 17 mM ammonium (B1175870) dihydrogen phosphate in water, pH 3.0

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the analysis of this compound. It is indispensable for both confirming the structure of the impurity and for quantifying it at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of LC with the mass analysis capabilities of MS, making it highly effective for identifying unknown impurities. semanticscholar.org For structural elucidation, high-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of an unknown compound by providing highly accurate mass measurements of its molecular ion, often with mass accuracy below 2 ppm. americanpharmaceuticalreview.com

Techniques such as on-line hydrogen/deuterium (H/D) exchange can be coupled with LC-MS. americanpharmaceuticalreview.com This method helps determine the number of exchangeable protons (typically on N, O, or S atoms) in a molecule, providing crucial data that aids in proposing a definitive structure for an impurity like this compound. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Tandem mass spectrometry (LC-MS/MS) is the benchmark for highly sensitive and specific quantification of trace-level analytes in complex matrices. sci-hub.se The technique operates by selecting a precursor ion (the molecular ion of the analyte) and fragmenting it to produce specific product ions. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and minimizes matrix interference. sci-hub.sescirp.org

This high sensitivity is critical for the analysis of genotoxic impurities, which must be controlled at parts-per-million (ppm) levels. nih.gov An ultra-sensitive LC-MS/MS method was developed for the trace level quantification of six potential nitrosamine (B1359907) impurities in Telmisartan, achieving a linearity range of 0.002 to 2 ppm. scirp.org Another method for nitrosamines in various sartans, including Telmisartan, demonstrated a linearity range of 0.003-0.045 ppm. nih.gov While these methods target nitrosamines, the principles and sensitivity levels are directly applicable to the trace analysis of other impurities like this compound. For the parent compound Telmisartan, LC-MS/MS methods have achieved quantification limits in the picogram per milliliter (pg/mL) range in human plasma, showcasing the profound sensitivity of the technology. lcms.cz

Spectroscopic Characterization Techniques

While chromatography and mass spectrometry are vital for separation and identification, other spectroscopic techniques are necessary for the complete structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the definitive method for the structural elucidation of chemical compounds. semanticscholar.org One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC) provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure assignment. semanticscholar.orgpharmaffiliates.com

Fourier-Transform Infrared (FTIR) spectroscopy is also used for characterization. pharmaffiliates.com It provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The British Pharmacopoeia specifies infrared absorption spectrophotometry for the identification of Telmisartan, a practice that is also applicable to its related compounds. ekb.eg

The combination of these analytical techniques leads to the conclusive identification of this compound, which is chemically named 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid. nih.govlgcstandards.com

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Telmisartan | |

| Telmisartan Related Compound A | |

| Acetonitrile | |

| Methanol | |

| Trifluoroacetic acid | |

| Ammonium dihydrogen phosphate | |

| Potassium dihydrogen phosphate (KH₂PO₄) | |

| N-Nitroso dimethyl amine (NDMA) | |

| N-Nitroso diethyl amine (NDEA) | |

| N-Nitroso Ethyl Iso propylamine (B44156) (NEIPA) | |

| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | |

| N-Nitroso diisopropylamino (NDIPA) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of substances and the assessment of purity. For Telmisartan and its related compounds, UV-Vis detection is often coupled with chromatographic separation methods like High-Performance Liquid Chromatography (HPLC).

In the context of purity assessment, a UV-Vis spectrophotometer is used to measure the absorbance of a solution containing this compound across a range of wavelengths. The resulting spectrum can help in identifying the compound and assessing its purity by comparing it to a reference standard. The wavelength of maximum absorbance (λmax) is a key parameter in this analysis. For Telmisartan, the λmax is often reported around 298 nm when using a solvent system of methanol and water. ijnrd.org Another study using a mixture of Dimethylformamide (DMF) and 0.1N HCl reported a λmax of 291 nm. rjptonline.org While specific λmax data for this compound is not extensively detailed in the provided search results, the UV detection in HPLC methods for Telmisartan and its impurities is commonly set at wavelengths such as 230 nm, 234 nm, and 242 nm, indicating that this compound would also exhibit absorbance in this UV range. chemmethod.comscholarsresearchlibrary.comfoliamedica.bg

The purity assessment involves analyzing the sample for the presence of extraneous peaks in the chromatogram at the specified detection wavelength. The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity.

Table 1: UV Detection Wavelengths Used in the Analysis of Telmisartan and its Impurities

| Analytical Method | Detection Wavelength (nm) | Solvent/Mobile Phase |

|---|---|---|

| RP-HPLC | 230 | 0.05% trifluoroacetic acid and acetonitrile chemmethod.com |

| RP-HPLC | 234 | Acetonitrile and Buffer (0.1ml Phosphoric acid and 0.2ml Triethylamine in 100ml water) scholarsresearchlibrary.com |

| RP-HPLC | 242 | Methanol and acetonitrile (pH 3.5) foliamedica.bg |

| UV Spectrophotometry | 298 | Methanol: water (9:1) ijnrd.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

For the structural confirmation of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus.

While specific NMR data for this compound was not found in the search results, a study on Telmisartan-derived compounds provided characteristic ¹³C NMR chemical shifts for a related benzimidazole (B57391) derivative. nih.gov These shifts can offer insights into the expected spectral regions for the carbons in this compound. For instance, the aromatic and benzimidazole carbons would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the propyl group would be found in the upfield region.

High-resolution mass spectrometry (HRMS) often complements NMR data to confirm the molecular formula. nih.gov For this compound (C₃₂H₂₈N₄O₂), the calculated molecular weight is 500.6 g/mol . synzeal.comnih.gov

Table 2: General Expected NMR Chemical Shift Ranges for this compound

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 110 - 160 |

| Benzimidazole Protons | 7.0 - 8.0 | 110 - 155 |

| CH₂ (benzyl) | ~5.5 | ~47 |

| CH₂ (propyl) | 1.5 - 2.8 | 20 - 40 |

| CH₃ (propyl) | 0.9 - 1.0 | 10 - 15 |

Method Validation Parameters for this compound Analysis

To ensure that an analytical method for the quantification of this compound is reliable, accurate, and reproducible, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). chemmethod.com The key validation parameters are discussed below.

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. scholarsresearchlibrary.com In the context of this compound analysis, this means the analytical method, typically HPLC, must be able to separate the this compound peak from the Telmisartan peak and other related impurities. chemmethod.com This is usually demonstrated by injecting a placebo sample and showing that no interfering peaks are observed at the retention time of this compound. scholarsresearchlibrary.com Selectivity in LC-MS/MS methods is further enhanced by using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. sci-hub.se

Linearity and Range

Linearity demonstrates that the response of the analytical procedure is directly proportional to the concentration of the analyte over a given range. foliamedica.bg The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. foliamedica.bg For HPLC methods used to quantify Telmisartan and its impurities, linearity is typically established by preparing a series of standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should ideally be close to 0.999. foliamedica.bg

Table 3: Reported Linearity Ranges for Telmisartan Analysis

| Concentration Range | Correlation Coefficient (r²) | Analytical Method |

|---|---|---|

| 10-50 µg/ml | 0.999 | RP-HPLC scispace.com |

| 40-200 µg/ml | >0.99 | RP-HPLC foliamedica.bg |

| 1-11 µg/ml | 0.9979 | RP-HPLC ijrpc.com |

| 100-500 ng/ml | 0.99887 | RP-HPLC ijdra.com |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. scispace.com The acceptance criteria for accuracy are typically within a certain percentage of the nominal value, for example, ±15%. sci-hub.se

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. scispace.com For bioanalytical methods, the precision around the mean value should not exceed 15% of the coefficient of variation (CV), except for the lower limit of quantification, where it should not exceed 20%. researchgate.net

Table 4: Reported Accuracy and Precision Data for Telmisartan Analysis

| Level | Accuracy (% Recovery) | Precision (%RSD) |

|---|---|---|

| 50% | 99.9 | 0.011 scispace.com |

| 100% | 99.94 | 0.005 scispace.com |

| 150% | 100.748 | 0.003 scispace.com |

| Intra-day | - | <2% foliamedica.bg |

| Inter-day | - | <2% foliamedica.bg |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijdra.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemmethod.comijdra.com These parameters are crucial for determining the sensitivity of the method, especially for impurity analysis where the analyte is present at very low concentrations.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ijpcbs.comijpcbs.com

Table 5: Reported LOD and LOQ Values for Telmisartan and its Impurities

| Parameter | Value | Analytical Method |

|---|---|---|

| LOD | 0.01 (% w/w) | RP-HPLC chemmethod.com |

| LOQ | 0.03 (% w/w) | RP-HPLC chemmethod.com |

| LOD | 50 ng/ml | RP-HPLC ijrpc.com |

| LOQ | 80 ng/ml | RP-HPLC ijrpc.com |

| LOD | 27 ng/ml | RP-HPLC ijdra.com |

| LOQ | 83 ng/ml | RP-HPLC ijdra.com |

| LOD | 0.05 ng/ml | HPLC-MS/MS ijprajournal.com |

Application as a Reference Standard in Pharmaceutical Quality Control

This compound is a well-characterized impurity and a critical reference standard in the quality control of Telmisartan active pharmaceutical ingredients (API) and finished drug products. synzeal.comaquigenbio.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests. In pharmaceutical quality control, reference standards are indispensable for confirming the identity, purity, and strength of drug substances and products, ensuring they meet stringent regulatory requirements. usp.org The this compound standard is essential for developing and validating analytical methods, conducting stability studies, and performing routine quality control checks. synzeal.comaquigenbio.com

The primary application of the this compound reference standard is in the accurate identification and quantification of this specific impurity during the analysis of Telmisartan. synzeal.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and others require strict control over impurities in pharmaceutical products. sciex.com Therefore, manufacturers must demonstrate that their analytical methods can reliably detect and measure impurities like this compound. The availability of a certified reference standard allows laboratories to confirm the retention time in chromatographic techniques and to generate calibration curves for accurate quantification. lcms.cz

This standard plays a pivotal role in the validation of analytical methods as stipulated by the International Council for Harmonisation (ICH) guidelines. chemmethod.comscispace.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The this compound standard is used to assess key validation parameters, including:

Specificity: Ensuring the analytical method can distinguish this compound from Telmisartan and other potential impurities. scispace.com

Linearity: Demonstrating a direct proportional relationship between the concentration of this compound and the analytical signal over a specified range. rasayanjournal.co.in

Accuracy: Verifying the closeness of the test results to the true value, often assessed through recovery studies by spiking a placebo with a known amount of the reference standard. scispace.com

Precision: Measuring the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified, respectively. chemmethod.com

Research Findings in Analytical Methodologies

Multiple studies have established robust analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), for the separation and quantification of Telmisartan and its impurities, including this compound. These methods are foundational to pharmaceutical quality control, allowing for the routine analysis of bulk drugs and formulations. scispace.comijprajournal.com

One such stability-indicating RP-HPLC method was developed to separate Telmisartan from eleven potential process-related and degradation impurities. chemmethod.com The method demonstrated high sensitivity with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) that are well within the required thresholds for impurity profiling as per pharmacopeial standards. chemmethod.com

The following tables summarize key findings and parameters from various validated analytical methods used for the quality control of Telmisartan, where this compound serves as a critical reference impurity.

Table 1: Chromatographic Conditions for Telmisartan Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) chemmethod.com | Hypersil BDS C-8 (12.5 cm x 4.0 mm, 5 µm) rasayanjournal.co.in | Waters Symmetry C18 (250 x 4.6 mm, 5 µm) scispace.com |

| Mobile Phase | Gradient elution with 0.05% Trifluoroacetic Acid and Acetonitrile chemmethod.com | Gradient elution with Ammonium Dihydrogen Phosphate buffer (pH 3.0) and a Methanol:Acetonitrile mix rasayanjournal.co.in | Isocratic elution with 10mM Potassium Dihydrogen Phosphate (pH 3.5) and Acetonitrile (64:40) scispace.com |

| Flow Rate | Not Specified | 1.2 mL/min rasayanjournal.co.in | 1.0 mL/min scispace.com |

| Detection (UV) | 230 nm chemmethod.com | 298 nm rasayanjournal.co.in | 230 nm scispace.com |

| Run Time | Not Specified | Not Specified | 12 min scispace.com |

Table 2: Method Validation Parameters for Telmisartan Impurities

| Parameter | Finding for Telmisartan and its Impurities chemmethod.com |

| Limit of Detection (LOD) | 0.01 (% w/w) to 0.02 (% w/w) |

| Limit of Quantitation (LOQ) | 0.03 (% w/w) to 0.05 (% w/w) |

| Linearity | Established |

| Accuracy | Established |

| Precision | Established |

| Specificity | Established |

Pharmacological and Biological Relevance of N Desmethyl Telmisartan

Assessment of Angiotensin II Type 1 (AT1) Receptor Binding and Activity

The primary mechanism of action for Telmisartan (B1682998) involves its high affinity for the AT1 receptor, which it blocks, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The assessment of N-Desmethyl Telmisartan's activity at this receptor is crucial to understanding its potential pharmacological effects.

In vitro studies have firmly established Telmisartan as a potent antagonist of the AT1 receptor, exhibiting a high binding affinity. nih.govresearchgate.net Research demonstrates that Telmisartan has the strongest binding affinity to the AT1 receptor among various angiotensin II receptor blockers (ARBs). nih.govsemanticscholar.org One study reported an IC50 of 9.2 nM for Telmisartan in inhibiting the binding of ¹²⁵I-AngII to AT1 receptors. medchemexpress.com Another study determined a pKi value of 8.19±0.04 for Telmisartan's binding to the AT1 receptor. researchgate.net

In contrast, there is a notable absence of published in vitro receptor binding assays specifically investigating this compound. Without such studies, a direct quantitative comparison of its binding affinity to the AT1 receptor with that of Telmisartan is not possible. The structural difference, specifically the absence of a methyl group on one of the benzimidazole (B57391) rings, could theoretically alter the molecule's conformation and its interaction with the receptor's binding pocket. However, without experimental data, any assumptions about its binding affinity remain speculative.

| Compound | Binding Affinity (pKi) | IC50 (nM) |

|---|---|---|

| Telmisartan | 8.19 ± 0.04 | 9.2 |

| This compound | Data not available | Data not available |

Telmisartan is a well-characterized competitive antagonist of the AT1 receptor. medchemexpress.com Beyond its primary function, some research suggests that Telmisartan also acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which may contribute to some of its beneficial metabolic effects. cardioprotect.gr

There is no available scientific literature that evaluates the potential agonistic or antagonistic effects of this compound at the AT1 receptor or other receptors. It is unknown whether it would act as an antagonist, a partial agonist, or be functionally inactive at the AT1 receptor.

Consistent with the lack of receptor binding and functional data, there is no documented pharmacological activity for this compound as a standalone compound. Its primary characterization in the available literature is that of a Telmisartan impurity. Without dedicated pharmacological studies, it is presumed to be pharmacologically inactive, though this has not been experimentally verified.

Metabolic Investigations and Biotransformation Pathways

The metabolism of a drug is a critical determinant of its efficacy and safety. While the metabolic pathways of Telmisartan are well-understood, the biotransformation of this compound has not been a subject of detailed investigation.

The metabolism of Telmisartan in humans is minimal and primarily involves conjugation. The major and only significant metabolite identified in human plasma and urine is Telmisartan acyl-glucuronide, which is pharmacologically inactive. nih.gov This glucuronidation reaction is a phase II metabolic process. Telmisartan does not undergo significant phase I metabolism by the cytochrome P450 (CYP) enzyme system. Therefore, this compound is not considered a primary human metabolite of Telmisartan resulting from demethylation via CYP-mediated pathways.

| Parent Compound | Primary Metabolic Pathway | Primary Metabolite | Pharmacological Activity of Metabolite |

|---|---|---|---|

| Telmisartan | Glucuronidation | Telmisartan acyl-glucuronide | Inactive |

A thorough search of scientific databases reveals a lack of both in vitro and in vivo studies on the biotransformation of this compound. There is no information on whether this compound can be metabolized by human liver microsomes or other enzyme systems, nor are there any animal studies describing its metabolic fate after administration. Consequently, its metabolic pathways, potential metabolites, and rate of clearance from the body are unknown.

Enzyme Systems Potentially Involved in its Metabolism

Detailed information regarding the specific enzyme systems directly involved in the metabolism of this compound is not extensively covered in publicly available scientific literature. Research has primarily focused on the metabolic pathways of the parent compound, telmisartan. Telmisartan is mainly metabolized through glucuronidation. nih.govnih.gov In-vitro experiments have suggested that among various uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGT) isoforms, UGT1A3 is likely the predominant enzyme responsible for the glucuronidation of telmisartan in human liver hepatocytes. nih.gov

This compound as a Precursor in Radiopharmaceutical Chemistry

This compound serves as a crucial precursor for the synthesis of radiolabeled telmisartan, which is utilized in non-invasive imaging techniques to study the behavior of the drug in the body.

Radiosynthesis of [11C]Telmisartan for Positron Emission Tomography (PET) Imaging

The automated synthesis of [11C]Telmisartan for use in clinical research has been successfully developed, utilizing this compound as the precursor. nih.gov The process involves the reaction of the precursor with [[11C]]CH(3)I ([11C]-methyl iodide). nih.gov

The radiosynthesis procedure is initiated by reacting the this compound precursor in dimethyl sulfoxide (B87167) with [[11C]]CH(3)I at a high temperature. nih.gov This is followed by hydrolysis and neutralization. nih.gov The resulting [11C]Telmisartan is then purified using high-performance liquid chromatography (HPLC). nih.gov The entire automated process is completed within 32-36 minutes. nih.gov This method yields [11C]Telmisartan with high purity and specific activity, making it suitable for human PET studies. nih.gov

Table 1: Radiosynthesis Parameters for [11C]Telmisartan

| Parameter | Value |

|---|---|

| Precursor | This compound |

| Radiolabeling Agent | [[11C]]CH(3)I |

| Synthesis Time | 32-36 minutes |

| Radiochemical Yield | 16.8 ± 2.9% (End of Bombardment, decay corrected) |

| Radiochemical Purity | >97% |

| Specific Activity | >86.3 MBq/nmol |

Data sourced from Iimori et al. (2011) nih.gov

Application in Studying Telmisartan Pharmacokinetics In Vivo

PET imaging with [11C]Telmisartan provides valuable quantitative information on the whole-body pharmacokinetics of telmisartan. nih.gov This technique allows for the non-invasive investigation of the drug's journey through the body, including its presence in the blood, distribution to various tissues, and interaction with its target receptors. nih.govnih.gov

Studies utilizing [11C]Telmisartan PET have been conducted to understand the relationship between plasma concentrations of telmisartan and its therapeutic effects. nih.govnih.gov In a study involving patients with type 2 diabetes, researchers assessed the link between plasma telmisartan exposure, measured as the area under the curve (AUC), and the drug's effectiveness. nih.gov The findings indicated that higher plasma exposure to telmisartan was associated with a greater reduction in the urinary-albumin-to-creatinine-ratio (UACR), a key marker of kidney disease progression. nih.govnih.gov This demonstrates the utility of [11C]Telmisartan in linking systemic drug levels to clinical response. nih.gov

PET imaging with [11C]Telmisartan has enabled the visualization and quantification of telmisartan distribution in various tissues. Following intravenous administration in healthy subjects, a significant portion of the injected [11C]Telmisartan, approximately 60%, rapidly accumulates in the liver within the first 10 minutes. researchgate.net

A key area of investigation has been the drug's distribution to the kidneys, a primary target organ for telmisartan's therapeutic action. nih.govnih.gov In a PET study with patients with type 2 diabetes, a direct correlation was found between an individual's plasma telmisartan exposure and the extent of the drug's distribution to the kidneys. nih.govnih.gov The distribution rate to the kidneys was observed to vary significantly among individuals. nih.gov

Table 2: Correlation of Telmisartan Plasma Exposure and Kidney Distribution

| Parameter | Correlation Finding | Pearson Correlation Coefficient (PCC) | P-value |

|---|---|---|---|

| Plasma Exposure vs. Kidney Distribution | Increasing plasma exposure correlated with increasing kidney distribution. | 0.976 | 0.024 |

Data sourced from de Vries et al. (2022) nih.gov

A significant application of [11C]Telmisartan PET is the in vivo quantification of angiotensin II type 1 (AT-1) receptor occupancy (RO). nih.gov Receptor occupancy measures the fraction of receptors that are bound by a drug. By performing PET scans before and after the administration of unlabeled telmisartan, researchers can measure the displacement of the radiotracer ([11C]Telmisartan) and thereby calculate the RO of the unlabeled drug. nih.gov

In a study with patients with type 2 diabetes, [11C]Telmisartan PET was used to assess AT-1 receptor occupancy in the kidneys. nih.gov While the results suggested a trend where higher plasma exposure was related to higher receptor occupancy, the finding was not statistically significant due to the small number of participants. nih.govnih.gov For instance, in three patients, plasma exposures (AUC0–last) of 31, 840, and 274 ng·hour/mL corresponded to receptor occupancy values of 5.5%, 44%, and 59%, respectively. nih.govnih.gov These pioneering studies highlight the potential of [11C]Telmisartan PET to directly measure the extent of target engagement in tissues like the kidney, providing insights into the variability of patient responses to the drug. nih.gov

Academic Research Implications and Future Directions Pertaining to N Desmethyl Telmisartan

Contribution to Telmisartan (B1682998) Impurity Profiling and Regulatory Science

The primary role of N-Desmethyl Telmisartan in the pharmaceutical industry is as a reference standard for impurity profiling of Telmisartan. synthinkchemicals.comsynthinkchemicals.com Pharmaceutical regulatory bodies, including the U.S. Food and Drug Administration (FDA) and European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. synthinkchemicals.com The presence and quantity of impurities can directly impact the safety and efficacy of a medication.

This compound is used to validate the analytical methods employed during the commercial production of Telmisartan to ensure that its levels remain within the strict thresholds specified by these regulatory agencies. synthinkchemicals.com By using highly characterized this compound as a standard, manufacturers can accurately identify and quantify this specific impurity in their production batches. This is a critical step in the quality control process, ensuring batch-to-batch consistency and compliance with global pharmaceutical standards. synthinkchemicals.com Furthermore, this impurity standard is essential during the filing process for new drug applications, such as an Abbreviated New Drug Application (ANDA), where a comprehensive impurity profile of the drug substance is required. synthinkchemicals.com

Novel Applications in Molecular Imaging and Pharmacokinetic Research

Currently, there is a notable absence of published research detailing the specific use of this compound in molecular imaging applications. Molecular imaging typically requires compounds to be labeled with a reporter moiety (e.g., a radionuclide or a fluorescent tag) to allow for non-invasive visualization in vivo. While Telmisartan itself has been studied for its broader physiological effects, its impurities have not been developed as imaging agents. nih.gov This represents a potential, albeit unexplored, area for future investigation, where a labeled version of the compound could theoretically be used to study the metabolic pathways or distribution of Telmisartan and its byproducts.

Regulatory Science and Quality Assurance Implications for Angiotensin II Receptor Blockers

The focus on impurities like this compound has broader implications for the entire class of Angiotensin II Receptor Blockers (ARBs), often referred to as "sartans." This drug class has been under intense regulatory scrutiny in recent years, particularly following the discovery of potentially genotoxic nitrosamine (B1359907) impurities in some sartan manufacturing processes. scirp.org

This heightened scrutiny has led to more rigorous expectations from regulatory agencies regarding the control of all impurities, not just nitrosamines. The case of this compound underscores the importance of a comprehensive understanding of a drug's synthesis and degradation pathways. For the ARB class, this means that manufacturers must:

Thoroughly identify all potential process-related and degradation impurities.

Develop and validate highly sensitive analytical methods for their detection.

Establish and justify acceptable limits for these impurities in the final drug product.

This emphasis on quality assurance ensures the safety and consistency of all ARBs, protecting patients from potential risks associated with unknown or excessive levels of impurities. synthinkchemicals.comnih.gov The principles applied to controlling this compound serve as a model for quality assurance across the entire therapeutic class.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| This compound | C₃₂H₂₈N₄O₂ | 500.6 g/mol | 144701-81-5 |

| Telmisartan | C₃₃H₃₀N₄O₂ | 514.62 g/mol | 144701-48-4 |

Q & A

Q. How do dissolution testing updates (e.g., USP 〈711〉 revisions) impact historical data comparisons for this compound?

-

Recent USP revisions (2024) standardize calculations for dissolved telmisartan using revised formulas:

Researchers must retroactively apply this formula to older datasets to ensure comparability, particularly when assessing batch-to-batch variability .

Q. What in vitro models are suitable for studying the anti-inflammatory mechanisms of this compound metabolites?

- Use human umbilical vein endothelial cells (HUVECs) pretreated with homocysteine (Hcy) to induce inflammation. Measure mRNA expression of MCP-1 and VCAM-1 via RT-PCR and protein levels via Western blot. Telmisartan’s effects are dose-dependent (1–10 µM) and mediated via PPARδ activation, validated by inhibitors like GSK0660 .

Q. How can big data analyses inform the repurposing of this compound for neurodegenerative diseases?

- Leverage electronic health records (EHRs) to identify cohorts with reduced Alzheimer’s disease (AD) incidence among telmisartan users. Adjust for confounders (e.g., hypertension severity) and validate findings in animal models (e.g., pristane-induced arthritis rats) to explore neuroprotective pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

- Use two-way ANOVA for group comparisons (e.g., Telmisartan vs. ACE inhibitors) and log-rank tests for survival analysis. Report mean ± SEM and apply Bonferroni corrections for multiple comparisons. Software like SPSS or R is recommended for reproducibility .

Q. How should researchers address batch variability in this compound impurity profiles during formulation development?

- Implement quality-by-design (QbD) principles: Define critical material attributes (e.g., solvent purity) and process parameters (e.g., drying time). Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate analysis (e.g., PCA) to correlate variability with dissolution performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.